Calcium hydride (CaH2), CAS No. 7789-78-8, is a saline hydride widely used as a specialized drying agent for aprotic solvents, a high-temperature reducing agent for metal oxide processing, and a source of high-purity hydrogen.[1][2] Unlike more common desiccants, it reacts irreversibly with water to form calcium hydroxide and hydrogen gas, which are easily separated from the dried solvent.[1] While other reactive hydrides exist, CaH2 offers a distinct combination of high reactivity and comparative safety, making it a critical material for processes requiring exceptionally low moisture levels or for the production of high-purity metals such as titanium, zirconium, and uranium.[1][3][4]
Selecting a drying or reducing agent based on generic class alone can lead to process failure or safety incidents. Sodium hydride (NaH), while also a strong base, has a lower thermal stability and is often supplied as a mineral oil dispersion, which complicates handling and introduces impurities that require downstream removal.[5][6] Physical adsorbents like molecular sieves are safer but often less efficient for achieving the lowest possible residual water levels in certain solvents and have a finite capacity.[1][7] Furthermore, stronger reducing agents like lithium aluminum hydride (LiAlH4) are non-selective and dangerously reactive, whereas CaH2 provides a balance of potency for specific high-temperature applications without the extreme handling risks.[6] Therefore, CaH2 is specified when process safety, ultimate dryness, and selective high-temperature reduction are critical procurement factors.
CaH2 offers a significant operational advantage in processes requiring heat due to its higher thermal stability compared to NaH. The lattice enthalpy of CaH2 is considerably higher than that of NaH because Ca2+ is a divalent cation.[3] Consequently, CaH2 is suitable for reactions at much higher temperatures without premature decomposition, which for NaH can begin at temperatures as low as 210 °C.[3] This makes CaH2 the required reagent for high-temperature applications where NaH would simply decompose into sodium metal, altering the reaction pathway.
| Evidence Dimension | Thermal Decomposition Stability |
| Target Compound Data | High; suitable for reactions at 600-1000 °C |
| Comparator Or Baseline | Sodium Hydride (NaH): Begins to decompose at significantly lower temperatures (e.g., H2 pressure of 10 Torr may result at 210 °C) |
| Quantified Difference | CaH2 remains stable at temperatures where NaH would decompose to Na metal and H2. |
| Conditions | High-temperature synthesis, such as metal oxide reduction or oxyhydride preparation. |
For high-temperature reductions or drying distillations, CaH2 provides process reliability and safety where NaH would fail or create hazards.
CaH2 is a proven and effective reducing agent for producing high-purity metals from their oxides, a critical step in advanced metallurgy. It is specifically used for the reduction of oxides of titanium (Ti), vanadium (V), niobium (Nb), tantalum (Ta), and uranium (U) at temperatures between 600°C and 1000°C.[1][3][8] The reaction, such as TiO2 + 2 CaH2 → Ti + 2 CaO + 2 H2, yields the pure metal.[4] This capability is superior to that of NaH or LiH for these specific high-temperature, solid-state reductions.[2] The process relies on the in-situ generation of highly reactive calcium metal from CaH2 decomposition at elevated temperatures.[8]
| Evidence Dimension | Metal Oxide Reduction Efficiency |
| Target Compound Data | Effectively reduces oxides of Ti, V, Nb, Ta, U to pure metals. |
| Comparator Or Baseline | Other hydrides like NaH or LiH are less effective for this specific high-temperature application. |
| Quantified Difference | Enables production of high-purity refractory metals not readily achievable with other common hydrides. |
| Conditions | High-temperature (600-1000°C) solid-state reduction processes (e.g., Hydromet process). |
This makes CaH2 an essential procurement item for industries requiring high-purity refractory metal powders, such as aerospace, defense, and advanced alloys.
For rigorous drying of specific solvents, CaH2 can outperform other common methods. In a quantitative comparison for drying dichloromethane (DCM), heating over CaH2 reduced the residual water content to approximately 13 ppm.[3] While this was less effective than activated 3 Å molecular sieves in that specific case, CaH2 is particularly recommended for basic solvents like amines and pyridine where acidic desiccants cannot be used.[1] Its key advantage is the irreversible chemical reaction with water, which, unlike the equilibrium-based adsorption of molecular sieves, can drive moisture levels extremely low, especially when combined with distillation.[8]
| Evidence Dimension | Residual Water Content (ppm) |
| Target Compound Data | ~13 ppm in Dichloromethane (when heated) |
| Comparator Or Baseline | Activated 3 Å molecular sieves or activated silica can achieve single-digit ppm in DCM. However, CaH2 is preferred for basic solvents where sieves may be less suitable or slower. |
| Quantified Difference | Achieves low ppm water levels via irreversible reaction, a different mechanism than physical adsorption by sieves. |
| Conditions | Drying of aprotic and basic organic solvents. |
When preparing solvents for highly moisture-sensitive applications like organometallic chemistry or certain polymerizations, the irreversible action of CaH2 provides a high degree of confidence in achieving an anhydrous state.
In the context of solid-state hydrogen storage, CaH2 serves as a critical component in composite materials, lowering the temperature required for hydrogen release. When added to a Mg(NH2)2-2LiH system, a 0.08 molar equivalent of CaH2 lowered the onset temperature of dehydrogenation from 128 °C to 78 °C.[3] Similarly, in a composite with LiNH2, CaH2 enabled hydrogen desorption to begin around 100 °C, with a desorption peak at 200 °C, which is 30 °C lower than the comparable LiH-LiNH2 system.[1] This demonstrates its utility as a thermodynamic destabilizer in advanced hydrogen storage systems.
| Evidence Dimension | Dehydrogenation Onset Temperature |
| Target Compound Data | 78 °C (in Mg(NH2)2-2LiH-CaH2 system); ~100 °C (in CaH2-2LiNH2 system) |
| Comparator Or Baseline | 128 °C (for Mg(NH2)2-2LiH without CaH2); Peak at 230 °C (for LiH-LiNH2 system) |
| Quantified Difference | Lowers hydrogen release temperature by 20-50 °C in tested composite systems. |
| Conditions | Solid-state hydrogen storage composite material, thermal desorption analysis. |
For researchers developing next-generation hydrogen storage materials, CaH2 is a key procurement choice for formulating composites with improved, lower-temperature release kinetics.
For metallurgical processes requiring the production of pure titanium, zirconium, or other refractory metals from their oxides, CaH2 is the industry-standard reducing agent. Its ability to function effectively at temperatures of 600-1000°C makes it uniquely suitable for these demanding solid-state reductions where other hydrides would fail.[1][3]
When preparing anhydrous basic solvents like pyridine or amines for moisture-sensitive organometallic or polymerization reactions, CaH2 is a superior choice. It reacts irreversibly with residual water without being consumed by the solvent itself, providing a level of dryness that is difficult to achieve with passive desiccants like molecular sieves.[8]
In laboratory or field applications that require a convenient and reliable source of pure hydrogen, such as for inflating weather balloons or for certain analytical techniques, CaH2 is an excellent choice.[8] Its controlled, vigorous reaction with water provides a simple and portable method for generating hydrogen gas without the need for high-pressure cylinders.
For materials scientists developing solid-state hydrogen storage materials, CaH2 is a critical precursor for creating composites with lower dehydrogenation temperatures. Its demonstrated ability to destabilize systems like Li-N-H composites makes it a key ingredient for research into materials that can release hydrogen under more practical, lower-energy conditions.[4]